An In-depth Technical Guide to Tricosanoate: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Tricosanoate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricosanoate, a very-long-chain saturated fatty acid with emerging biological significance. This document details its chemical and physical properties, explores its role as a signaling molecule through the Free Fatty Acid Receptor 1 (FFAR1), and provides detailed experimental protocols for its quantification.
Chemical Identity and Properties
Tricosanoate, also known as tricosanoic acid, is a saturated fatty acid containing a 23-carbon backbone.[1] Its systematic IUPAC name is tricosanoic acid.[1]
Table 1: Chemical Identifiers for Tricosanoic Acid
| Identifier | Value |
| IUPAC Name | tricosanoic acid[1] |
| Synonyms | Tricosylic acid, n-Tricosanoic acid, C23:0[1] |
| CAS Number | 2433-96-7[2] |
| PubChem CID | 17085[1] |
| Molecular Formula | C₂₃H₄₆O₂[1] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCC(=O)O[1] |
| InChI | InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)[1] |
Table 2: Physicochemical Properties of Tricosanoic Acid
| Property | Value |
| Molecular Weight | 354.6 g/mol [1] |
| Appearance | White to light yellow powder/crystal[2] |
| Melting Point | 78 - 81 °C[2] |
| Solubility | Soluble in chloroform (B151607) and ethyl ether.[3] Insoluble in water.[4] |
| pKa | ~4.95 |
Biological Role and Signaling Pathways
Tricosanoic acid is a naturally occurring very-long-chain fatty acid (VLCFA) found in various plants and is also a human metabolite.[1] As a VLCFA, it is a constituent of complex lipids, such as sphingolipids, which are integral components of cellular membranes and are involved in various cellular processes.
A significant and specific biological role of tricosanoic acid is its function as an endogenous agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[5] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion.[5][6]
Tricosanoate-Mediated FFAR1 Signaling Pathway
The activation of FFAR1 by tricosanoate initiates a signaling cascade that leads to the potentiation of insulin release from pancreatic β-cells. This pathway is a key mechanism by which fatty acids can modulate glucose homeostasis.
Pathway Description:
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Ligand Binding: Tricosanoate, a long-chain fatty acid, binds to and activates the FFAR1 receptor on the plasma membrane of pancreatic β-cells.[5]
-
G-Protein Activation: This activation leads to the coupling and activation of the Gq alpha subunit (Gαq) of the heterotrimeric G-protein.[7]
-
PLC Activation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).[8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][8]
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key signals that promote the fusion of insulin-containing vesicles with the plasma membrane, resulting in the enhanced secretion of insulin in a glucose-dependent manner.[5][8]
Experimental Protocols
Quantification of Tricosanoic Acid in Biological Samples
This protocol outlines a general method for the quantification of tricosanoic acid in biological matrices (e.g., plasma, tissues) using gas chromatography-mass spectrometry (GC-MS). This method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard: Methyl tricosanoate or another odd-chain fatty acid methyl ester not present in the sample.
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BF₃-methanol (14%) or HCl-methanol (5%)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction (Folch Method): a. To 100 µL of the biological sample in a glass tube, add a known amount of the internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-methanol or 5% HCl-methanol. b. Seal the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes. f. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. g. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Instrument: Gas Chromatograph-Mass Spectrometer. b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector: Splitless mode at 250°C. d. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. e. Oven Temperature Program:
- Initial temperature: 100°C, hold for 4 minutes.
- Ramp 1: Increase to 200°C at 10°C/min.
- Ramp 2: Increase to 230°C at 4°C/min, hold for 5 minutes. f. MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of methyl tricosanoate and the internal standard.
Data Analysis: Quantification is achieved by comparing the peak area of the methyl tricosanoate to the peak area of the internal standard and using a calibration curve prepared with known concentrations of a tricosanoic acid standard.
Synthesis of Tricosanoic Acid
Conclusion
Tricosanoate is a very-long-chain saturated fatty acid with defined chemical and physical properties. Its role as an endogenous agonist for the FFAR1 receptor highlights its importance in metabolic regulation, particularly in the context of insulin secretion. The provided experimental protocol for its quantification offers a robust method for researchers studying its biological concentrations and functions. Further research into the specific physiological and pathophysiological roles of tricosanoate and its signaling pathways may open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Tricosanoic acid, Long chain fatty acid (CAS 2433-96-7) | Abcam [abcam.com]
- 4. hmdb.ca [hmdb.ca]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]
